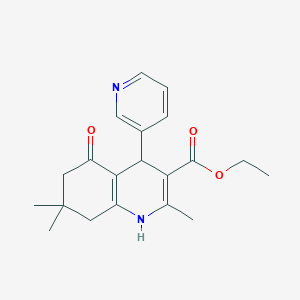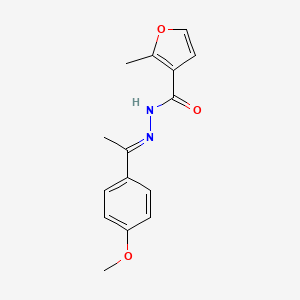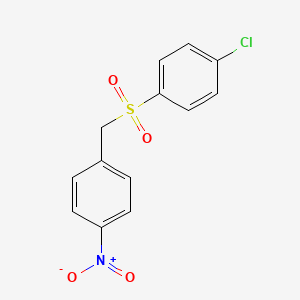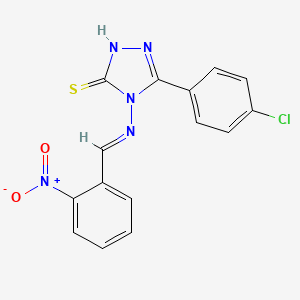
Ethyl 2,7,7-trimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2,7,7-trimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes a quinoline core, a pyridine ring, and an ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,7,7-trimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2,7,7-trimethyl-5-oxo-4-(pyridin-3-yl)-1,4,6,8-tetrahydroquinoline-3-carbonitrile with ethyl chloroformate under basic conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
化学反应分析
Types of Reactions
Ethyl 2,7,7-trimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
科学研究应用
Ethyl 2,7,7-trimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl 2,7,7-trimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
相似化合物的比较
Ethyl 2,7,7-trimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
- 2,7,7-trimethyl-5-oxo-4-(pyridin-3-yl)-1,4,6,8-tetrahydroquinoline-3-carbonitrile
- Quinoline N-oxides
- Tetrahydroquinoline derivatives
These compounds share structural similarities but differ in their functional groups and reactivity. The unique combination of a pyridine ring and an ester group in this compound contributes to its distinct chemical and biological properties.
属性
CAS 编号 |
5136-15-2 |
|---|---|
分子式 |
C20H24N2O3 |
分子量 |
340.4 g/mol |
IUPAC 名称 |
ethyl 2,7,7-trimethyl-5-oxo-4-pyridin-3-yl-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C20H24N2O3/c1-5-25-19(24)16-12(2)22-14-9-20(3,4)10-15(23)18(14)17(16)13-7-6-8-21-11-13/h6-8,11,17,22H,5,9-10H2,1-4H3 |
InChI 键 |
UISSLKINORBWCP-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CN=CC=C3)C(=O)CC(C2)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 2-({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B15081237.png)

![3-(1,3-benzodioxol-5-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B15081243.png)
![N-[4-(Trifluoromethyl)benzyl]benzenesulfonamide](/img/structure/B15081246.png)
![7-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B15081249.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B15081271.png)

![N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B15081285.png)

![Diethyl 3-methyl-5-{[2,2,2-trichloro-1-(isobutyrylamino)ethyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B15081305.png)
![Ethyl 5-acetyl-2-({[(2E)-2-(2-chlorobenzylidene)hydrazino]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B15081307.png)
![4-bromo-2-{(E)-[(2,5-dimethylphenyl)imino]methyl}phenol](/img/structure/B15081320.png)
![5-(1-Hexyl-2-oxobenzo[d]azolidin-3-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B15081324.png)
